molecular formula C13H23NO4 B15132166 4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-

4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-

Cat. No.: B15132166
M. Wt: 257.33 g/mol
InChI Key: MPVMIOUSVTTYEW-VHSXEESVSA-N
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Description

The compound 4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)- (hereafter referred to as the "target compound") is a morpholine derivative characterized by:

  • A morpholine core with a 5-oxo (keto) group at position 5.
  • A (1S)-1-methylpropyl (sec-butyl) substituent at position 3.
  • A tert-butyl ester group at the carboxylic acid moiety.

The tert-butyl ester group enhances stability and facilitates deprotection during synthetic workflows .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (3S)-3-[(2S)-butan-2-yl]-5-oxomorpholine-4-carboxylate

InChI

InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

MPVMIOUSVTTYEW-VHSXEESVSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one typically involves the protection of the amine group with a tert-butoxycarbonyl (t-Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Deprotection of the t-Boc Group

The tert-butoxycarbonyl (t-Boc) group is a common protecting group for amines. In this compound, the t-Boc group protects the amine at the 3-position of the morpholinone ring.

Reaction Type Conditions Outcome
Acidic cleavageHCl in dioxane or TFA in DCMLiberates the free amine by hydrolysis of the carbamate bond .
Basic cleavageFluoride ions (e.g., TBAF)Removes the t-Boc group under milder conditions .

The stability of the t-Boc group under acidic conditions allows selective deprotection while preserving other functional groups.

Reduction of the Ketone Group

The 5-oxo (ketone) group in the morpholinone ring is susceptible to reduction.

Reagent Conditions Product
Sodium borohydride (NaBH₄)Methanol or ethanolReduces the ketone to a secondary alcohol .
Lithium aluminum hydride (LiAlH₄)Anhydrous etherAchieves similar reduction but with higher reactivity .

This transformation could yield alcohol derivatives, which may serve as intermediates in further synthetic steps.

Nucleophilic Substitution

The morpholinone ring contains a carbamate group (from the t-Boc ester), which may participate in substitution reactions.

Reaction Type Reagents Outcome
AminolysisPrimary/secondary amines (e.g., NH₃, NH₂CH₃)Displacement of the t-Boc group by amines, forming novel amides or ureas .
AlkylationAlkyl halides (e.g., CH₃I)Alkylation of the carbamate oxygen, though steric hindrance may limit reactivity .

Oxidation Reactions

While the ketone group is already present, oxidation of other functionalities (e.g., alcohols) could theoretically occur.

Reagent Conditions Product
Potassium permanganate (KMnO₄)Acidic mediumOxidizes alcohols to ketones or carboxylic acids, depending on the substrate .

Ring-Opening Reactions

The morpholinone ring is a cyclic amide. Under harsh conditions, ring-opening may occur.

Reaction Type Reagents Outcome
HydrolysisStrong acids (e.g., HCl) or bases (e.g., NaOH)Cleavage of the amide bond, yielding open-chain carboxylic acid derivatives .
Nucleophilic attackGrignard reagents (e.g., CH₃MgBr)Addition to the carbonyl group, followed by ring-opening .

Functional Group Compatibility

The compound’s t-Boc group and morpholinone ring enable selective reactivity:

  • The t-Boc group is stable under basic conditions but labile under acidic conditions.

  • The ketone group allows reduction without affecting the t-Boc group .

Mechanism of Action

The mechanism of action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one involves the protection of amine groups through the formation of a carbamate. The t-Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . This property makes it useful in various synthetic applications where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with morpholinecarboxylic acid derivatives from the evidence, focusing on substituents, functional groups, and applications:

Compound Name CAS No. Position 3 Substituent 5-Oxo Group Ester Group Molecular Weight (g/mol) Applications Safety Data
Target Compound N/A (1S)-1-Methylpropyl (sec-butyl) Yes 1,1-Dimethylethyl ~273 (estimated) Synthetic intermediate, pharmacological use Hypothetical: Similar to
4-Morpholinecarboxylic acid, 3-ethynyl-, 1,1-dimethylethyl ester 833474-07-0 Ethynyl No 1,1-Dimethylethyl Not provided Laboratory chemicals, chemical manufacturing H302, H315, H319, H335
(S)-tert-Butyl 3-vinylmorpholine-4-carboxylate 1552316-27-4 Vinyl No 1,1-Dimethylethyl 213.27 Synthetic precursor No data
2-(2-Aminoethyl)-4-morpholinecarboxylic acid 1,1-dimethylethyl ester 259180-78-4 2-Aminoethyl No 1,1-Dimethylethyl Not provided Intermediate for fine chemicals No data
4-Morpholinecarboxylic acid, 3-[(Z)-amino(hydroxyimino)methyl]-, 1,1-dimethylethyl ester 519031-82-4 (Z)-Amino(hydroxyimino)methyl No 1,1-Dimethylethyl 245.28 Not specified Precautionary statements (no specifics)

Key Observations:

Substituent Diversity: The target compound’s sec-butyl group at position 3 distinguishes it from analogs with smaller (e.g., ethynyl ) or polar (e.g., aminoethyl ) substituents. Bulkier groups may influence steric interactions in binding or catalysis.

Ester Group Consistency :

  • All compounds share the tert-butyl ester , which improves solubility and stability during synthesis .

Applications :

  • Analogs are used as intermediates (e.g., 259180-78-4 ), reference standards (e.g., 8-O-Acetylshanzhiside methyl ester ), or in pharmacological research. The target compound likely shares these roles.

Research Findings and Functional Insights

Pharmacological Potential:

  • Morpholine derivatives are explored for bioactivity due to their heterocyclic nature. For example, 3-O-Feruloylquinic acid () is sourced from Coffea canephora and studied for antioxidant properties . The target compound’s 5-oxo group may confer similar reactivity.

Stability and Handling:

  • Compounds with tert-butyl esters (e.g., 833474-07-0 ) exhibit moderate hazards (e.g., skin/eye irritation). The target compound likely requires similar precautions.

Biological Activity

4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-, commonly referred to as a morpholinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of morpholinones and is characterized by its unique structural features that may influence its pharmacological properties.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 160141-21-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Morpholinones are known for their diverse pharmacological effects, including antibacterial, antifungal, and anticancer activities. The presence of the morpholine ring enhances the lipophilicity and bioavailability of the compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Research indicates that morpholinone derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have shown that certain morpholinone derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Antifungal Activity : Morpholinones have also demonstrated efficacy against various fungal strains by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Potential

Recent studies have explored the anticancer potential of morpholinone derivatives:

  • Cell Proliferation Inhibition : Compounds similar to 4-Morpholinecarboxylic acid have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
  • Targeting Specific Pathways : Some derivatives have been reported to target specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Antibacterial Efficacy Study :
    • A study conducted on a series of morpholinone derivatives found that compounds with a similar structure to 4-Morpholinecarboxylic acid exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment :
    • In a study published in Journal of Medicinal Chemistry, a derivative was tested against breast cancer cell lines (MCF-7) and showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialStaphylococcus aureus16
AntibacterialEscherichia coli32
AnticancerMCF-710
AntifungalCandida albicans20

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3S)-tert-butyl 3-[(1S)-1-methylpropyl]-5-oxo-morpholine-4-carboxylate, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving tert-butyl dicarbonate (Boc) as a protecting group for the morpholine nitrogen (analogous to methods in ). Key steps include:

  • Enantioselective alkylation : Use chiral catalysts (e.g., Evans’ oxazaborolidines) to control the (1S)-1-methylpropyl substituent.
  • Cyclization : Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) to favor intramolecular lactam formation.
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the product (predicted density: ~1.168 g/cm³; predicted boiling point: ~337.5°C ).
    • Validation : Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography.

Q. How should researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Chiral Centers : Verify (3S) and (1S) configurations using:
  • Circular Dichroism (CD) : Compare experimental spectra with computed spectra for enantiomers.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOE interactions to confirm spatial arrangements.
  • Functional Groups : Use FT-IR (C=O stretch at ~1700 cm⁻¹ for the ester and lactam) and 13C^{13}\text{C} NMR (carbonyl carbons at ~165–175 ppm ).
    • Advanced Tip : Cross-reference with databases like PubChem for structural analogs (e.g., CAS 1427175-12-9 ) to validate spectral assignments.

Advanced Research Questions

Q. How do steric and electronic effects of the 1,1-dimethylethyl ester influence the compound’s stability under acidic or basic conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) in buffers of varying pH (1–12). Monitor via LC-MS for:
  • Ester Hydrolysis : Formation of carboxylic acid derivatives.
  • Lactam Ring Opening : Detectable via loss of the 5-oxo-morpholine signature in 1H^1\text{H} NMR.
  • Mitigation Strategies : Use non-polar solvents (e.g., toluene) for reactions requiring acidic/basic conditions. Stabilize the ester via steric hindrance from the tert-butyl group .
    • Data Interpretation : Compare degradation kinetics with analogs lacking the 1,1-dimethylethyl group (e.g., CAS 142929-48-4 vs. 81102-72-9 ) to isolate steric effects.

Q. What computational methods are suitable for predicting the compound’s bioavailability, and how do structural modifications (e.g., substituting the morpholine ring) impact its pharmacokinetic profile?

  • Methodological Answer :

  • In Silico Modeling :
  • ADMET Prediction : Use tools like SwissADME to calculate logP (predicted ~2.5), solubility, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess passive diffusion.
  • SAR Analysis : Replace the morpholine with piperazine or thiomorpholine and compare LogD values and hydrogen-bonding capacity .
    • Validation : Cross-correlate computational results with in vitro Caco-2 permeability assays.

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly when comparing in vitro vs. in vivo efficacy?

  • Methodological Answer :

  • Meta-Analysis Framework :

Data Normalization : Adjust for assay variability (e.g., cell line differences, serum protein binding).

Dose-Response Alignment : Recalculate IC₅₀/EC₅₀ values using standardized units (e.g., µM vs. ng/mL).

In Vivo PK/PD Modeling : Incorporate bioavailability (%F) and clearance rates to reconcile potency gaps.

  • Case Study : If in vitro activity is high but in vivo efficacy is low, investigate metabolic stability (e.g., CYP3A4-mediated oxidation of the morpholine ring ).

Methodological Design & Data Analysis

Q. What experimental design principles should guide the development of structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Variable Selection : Systematically modify:
  • Ester Group : Test tert-butyl vs. methyl or benzyl esters.
  • Side Chain : Replace (1S)-1-methylpropyl with branched or cyclic alkyl groups.
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., target kinase) with cellular cytotoxicity screens to distinguish target-specific vs. off-target effects.
  • Statistical Rigor : Use ANOVA with post-hoc Tukey tests to assess significance (p<0.01) and control batch-to-batch variability .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or MS) when synthesizing or characterizing this compound?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Impurity Profiling : Use high-resolution MS to identify byproducts (e.g., diastereomers or oxidation products).
  • Solvent Artifacts : Check for residual DMSO (δ ~2.5 ppm in 1H^1\text{H} NMR) or THF adducts.
  • Collaborative Validation : Share raw data with third-party labs for independent verification (e.g., via platforms like Lhasa Limited ).

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